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Compound of Interest

Compound Name: 3,5-Diiodopyridin-2-ol

Cat. No.: B1267169

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridin-2-ol is a halogenated pyridinone derivative. The introduction of iodine atoms
to the pyridine ring significantly increases the molecule's molecular weight and can impart
unique chemical and biological properties. Halogenated organic compounds are of significant
interest in medicinal chemistry due to their ability to form halogen bonds, which can influence
drug-target interactions, and their potential to serve as scaffolds for further functionalization.
This technical guide provides a comprehensive overview of the molecular properties of 3,5-
Diiodopyridin-2-ol, along with detailed experimental protocols for its synthesis and analysis,
and a discussion of its potential biological activities based on related compounds.

Core Molecular Data

The fundamental physicochemical properties of 3,5-Diiodopyridin-2-ol are summarized in the
table below. These data are crucial for experimental design, including reaction stoichiometry,
solution preparation, and analytical characterization.
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Property Value Reference
Molecular Formula CsHsl2NO [1]
Molecular Weight 346.89 g/mol [2]
Monoisotopic Mass 346.8304 Da [1]

3,5-diiodo-1H-pyridin-2-one, 2-
Synonyms hydroxy-3,5-diiodopyridine, [1112]
3,5-diiodo-2(1H)-pyridone

CAS Number 13472-80-5 [2]

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of 3,5-Diiodopyridin-2-ol
are not extensively detailed in publicly available literature, the following sections provide robust
methodologies based on standard organic chemistry techniques and protocols for analogous
compounds.

Synthesis of 3,5-Diiodopyridin-2-ol

The synthesis of 3,5-Diiodopyridin-2-ol can be achieved through the iodination of 2-
hydroxypyridine. A plausible method, adapted from the synthesis of a similar compound, 3,5-
diiodo-4-hydroxypyridine, involves an in-situ generation of iodine.[3]

Materials:

2-Hydroxypyridine

Sodium lodide (Nal)

Sodium Chlorite (NaClOz)

Sodium Hypochlorite (NaClO)

Methanol

Concentrated Hydrochloric Acid (HCI)
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e Chloroform

» Saturated Sodium Bicarbonate solution
» Saturated Sodium Thiosulfate solution
e Anhydrous Sodium Sulfate (NazSOa)

» Reaction flask

o Stirring apparatus

e Dropping funnel

e Separatory funnel

» Rotary evaporator

Procedure:

In a reaction flask, dissolve 2-hydroxypyridine and sodium iodide in methanol, followed by
the addition of concentrated hydrochloric acid.

e Prepare a solution of sodium chlorite and sodium hypochlorite in water.

e Slowly add the sodium chlorite and sodium hypochlorite solution to the reaction mixture
using a dropping funnel over a period of 2 hours with continuous stirring.

 After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.
» Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

e Upon completion, dilute the reaction mixture with water.

o Extract the product with chloroform three times using a separatory funnel.

o Combine the organic layers and wash sequentially with a saturated sodium bicarbonate
solution and a saturated sodium thiosulfate solution.
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» Dry the organic layer over anhydrous sodium sulfate.

+ Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude
product.

e The crude 3,5-Diiodopyridin-2-ol can be further purified by recrystallization or column
chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For
3,5-Diiodopyridin-2-ol, both *H and 3C NMR would be essential for confirming the substitution
pattern on the pyridine ring.

e 1H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region,
corresponding to the two protons on the pyridine ring. The chemical shifts and coupling
constants of these protons would be indicative of their positions relative to the iodine and
hydroxyl groups.

e 13C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the
five carbon atoms in the pyridine ring. The chemical shifts of the carbons bonded to iodine
would be significantly shifted to a higher field (lower ppm value).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound.

o High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass
measurement of the molecular ion, which can be used to confirm the elemental formula of
CsHsl2NO. The predicted monoisotopic mass is 346.8304 Da.[1]

Potential Biological Activity and Signaling Pathways

While there is no specific literature detailing the biological activity of 3,5-Diiodopyridin-2-ol,
the pyridin-2-one scaffold is a common motif in many biologically active compounds. Research
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on substituted pyridine and pyridinone derivatives has revealed their potential as inhibitors of

various enzymes, particularly kinases.
Several studies have demonstrated that substituted pyridines can act as:

¢ Kinase Inhibitors: Compounds with a substituted pyridine core have been developed as
inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), Vascular Endothelial Growth Factor
Receptor 2 (VEGFR-2), TANK-binding kinase 1 (TBK1), and IkB kinase € (IKKe).[1][2][4]
These kinases are involved in signaling pathways that regulate immune responses and cell
proliferation, making them attractive targets for cancer immunotherapy and the treatment of
inflammatory diseases.

 Anticancer Agents: Pyridine-urea derivatives have shown antiproliferative activity against
cancer cell lines.[4]

o Aldose Reductase Inhibitors: Certain 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives
have been identified as potent and selective inhibitors of aldose reductase, an enzyme
implicated in diabetic complications.

Based on this evidence, it is plausible that 3,5-Diiodopyridin-2-ol could exhibit inhibitory
activity against one or more protein kinases. A generalized signaling pathway for kinase

inhibition is depicted below.

Cytoplasm
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Click to download full resolution via product page

Caption: Hypothetical kinase inhibition pathway by 3,5-Diiodopyridin-2-ol.
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Experimental and Logical Workflows

To investigate the potential of 3,5-Diiodopyridin-2-ol as a therapeutic agent, a structured
experimental workflow is necessary. This workflow would begin with the synthesis and
purification of the compound, followed by its characterization and biological evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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